BrettPhos Palladacycle
Description
Evolution of Palladium Catalysis in Synthetic Chemistry
The journey of palladium catalysis began with early discoveries of its ability to facilitate organic transformations. youtube.comnih.gov Over the decades, significant milestones, such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, have solidified the central role of palladium in synthetic organic chemistry. rsc.orgyoutube.comwikipedia.org The progression of this field has been marked by the development of increasingly complex and efficient ligands and the transition from in-situ generated catalysts to well-defined, preformed palladium complexes known as precatalysts. researchgate.netacs.org This evolution has been driven by the need for greater control over the catalytic process, leading to improved yields, lower catalyst loadings, and broader substrate scope. matthey.comsigmaaldrich.com
Historical Context of Palladacycle Development as Precatalysts
Palladacycles, organometallic compounds featuring a palladium atom within a cyclic structure, were first reported in the 1960s. wikipedia.org However, their potential as catalyst precursors was not fully realized until the 1990s with the advent of Herrmann's catalyst, which demonstrated exceptional activity in Heck reactions. psu.eduwikipedia.org This discovery spurred considerable interest in the development of palladacycles as precatalysts. psu.edu These structures are formed through processes like C-H activation or oxidative addition and serve as stable reservoirs for the active palladium catalyst. wikipedia.org The development of various palladacycle architectures, including those based on 2-aminobiphenyl (B1664054), has been a key strategy in advancing cross-coupling methodologies. psu.edunih.gov
Advantages of Preformed Palladacycle Precatalysts in Catalytic Systems
The use of preformed palladacycle precatalysts offers significant advantages over traditional in-situ methods, where the active catalyst is generated in the reaction mixture from a palladium source and a separate ligand. matthey.comnih.gov These benefits have contributed to their widespread adoption in both academic and industrial settings.
Enhanced Air and Moisture Stability
A primary advantage of palladacycle precatalysts is their remarkable stability. nih.govnih.govresearchgate.net Unlike many Pd(0) complexes, which are sensitive to air and moisture, palladacycles are typically Pd(II) species that are stable under ambient conditions. nih.govnih.govresearchgate.net This stability simplifies handling and storage, making them more user-friendly and reliable for consistent catalytic performance. researchgate.netsigmaaldrich-jp.com
Precise Control of Ligand-to-Palladium Ratio
Preformed palladacycles ensure a well-defined 1:1 ligand-to-palladium ratio. sigmaaldrich.comsigmaaldrich.comrsc.org This precise stoichiometry is crucial for controlling the catalytic activity and preventing the formation of undesirable side products that can arise from inconsistent ligand-to-metal ratios in in-situ systems. rsc.orgacs.org This level of control leads to more reproducible and efficient catalytic processes.
Efficient Generation of Active Catalytic Species
Palladacycle precatalysts are designed for the efficient and rapid generation of the active monoligated Pd(0) species under reaction conditions. researchgate.netsigmaaldrich.comnih.gov This activation is typically triggered by a base, which facilitates a reductive elimination step to release the catalytically active complex. wikipedia.orgnih.govresearchgate.net This controlled activation ensures that the highly reactive catalyst is generated in the presence of the substrates, maximizing its efficacy.
Overview of Buchwald-Type Palladacycle Generations (G1, G2, G3)
The Buchwald group has been at the forefront of developing highly active and versatile palladacycle precatalysts. sigmaaldrich.comsigmaaldrich.com These are categorized into several generations, each offering improvements in stability, activity, and scope.
First Generation (G1): The G1 precatalysts, such as the BrettPhos Palladacycle, are based on a phenethylamine (B48288) scaffold. sigmaaldrich.comsigmaaldrich.comchemicalbook.com They allow for the easy generation of the active Pd(0) species, often requiring just a deprotonation with a base. sigmaaldrich.comsigmaaldrich-jp.com These catalysts are highly active, even at low temperatures. sigmaaldrich.comsigmaaldrich.com The BrettPhos G1 palladacycle, specifically, has proven effective in various cross-coupling reactions, including C-N and C-O bond formation. chemicalbook.comacs.orgresearchgate.net
Second Generation (G2): G2 precatalysts replaced the phenethylamine backbone with a 2-aminobiphenyl scaffold. sigmaaldrich.comsigmaaldrich.com This modification allows for the generation of the active Pd(0) species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com
Third Generation (G3): To overcome limitations of the earlier generations, G3 precatalysts were developed. sigmaaldrich.comsigmaaldrich-jp.com A key feature of G3 precatalysts is the replacement of the chloride anion with a non-coordinating methanesulfonate (B1217627) (OMs) anion. nih.govsigmaaldrich-jp.com This change allows for the accommodation of bulkier and more sterically demanding ligands, such as those in the BrettPhos family, and enhances the precatalyst's stability in solution. sigmaaldrich.comsigmaaldrich.com The BrettPhos Pd G3 is known for its versatility and high solubility in common organic solvents. sigmaaldrich.comchemscene.com
The evolution of these palladacycle generations reflects a continuous effort to refine the catalyst's performance, making challenging cross-coupling reactions more accessible and efficient. The development of ligands like BrettPhos has been integral to this progress, enabling the synthesis of highly active and selective catalyst systems. acs.orgnih.gov
Research Findings on this compound
The this compound has demonstrated significant utility in a variety of challenging cross-coupling reactions. Research has highlighted its effectiveness in promoting reactions under mild conditions and with low catalyst loadings.
| Reaction Type | Substrates | Key Findings |
| Buchwald-Hartwig Amination | Aryl mesylates and primary aliphatic amines/anilines | Enables the use of aryl mesylates as coupling partners; achieves highly selective monoarylation of primary amines with fast reaction times and low catalyst loadings. acs.org |
| C-N Cross-Coupling | 3-Halo-2-aminopyridines and primary/secondary amines | The BrettPhos precatalyst was identified as an outstanding catalyst system for coupling with primary amines. nih.gov |
| C-O Cross-Coupling | Activated aryl bromides and methanol (B129727)/deuterated methanol | Facilitates methoxylation and deuteriomethoxylation under mild reaction conditions. researchgate.net |
| C-O Bond Formation | Activated aryl halides and primary fluoroalkyl alcohols | The Pd/BrettPhos system alters the reductive elimination pathway to favor C-O bond formation. researchgate.net |
| Buchwald-Hartwig Amination | Aryl chlorides and primary amides | The G3 precatalyst with the BrettPhos ligand required elevated temperatures for the reaction to proceed to completion. rsc.org |
Significance of this compound in Modern Organometallic Catalysis
Among the various precatalyst systems, the this compound has emerged as a particularly significant and versatile catalyst in modern organometallic chemistry. pubcompare.ai It belongs to the family of Buchwald phosphine-ligated palladacycle precatalysts, which are known for their high reactivity and broad applicability. chemicalbook.com The BrettPhos ligand itself is a sterically hindered biaryl phosphine (B1218219) ligand that, when incorporated into a palladacycle structure, provides a highly active and stable catalyst. pubcompare.airesearchgate.net
The significance of the this compound lies in its ability to efficiently catalyze a wide range of cross-coupling reactions, often with low catalyst loadings and under mild conditions. chemicalbook.comlookchem.com These reactions include the formation of C-C, C-N, C-O, C-S, and C-F bonds. chemicalbook.comsigmaaldrich.com The precatalyst is designed for easy activation to the catalytically active Pd(0) species, which enhances reaction efficiency and reproducibility. chemicalbook.comsigmaaldrich.com Different generations of BrettPhos palladacycles (G1, G2, G3, and G4) have been developed, each with specific modifications to improve stability, solubility, and catalytic performance. cymitquimica.comchemicalbook.comchemicalbook.comlookchem.comcymitquimica.com For instance, fourth-generation (G4) precatalysts feature a methylated amino group on the biphenyl (B1667301) backbone, which enhances stability and prevents limitations observed with earlier generations. lookchem.comchemicalbook.com The use of BrettPhos palladacycles has enabled challenging transformations, such as the coupling of sterically hindered substrates and the use of less reactive coupling partners like aryl mesylates. researchgate.netnih.gov Its robustness and efficiency have made it a valuable tool in both academic research and large-scale industrial applications. lookchem.comsilicycle.com
Properties of this compound (Gen 1)
| Property | Value |
| Molecular Formula | C₄₃H₆₃ClNO₂PPd |
| Molecular Weight | 798.81 g/mol sigmaaldrich.com |
| Appearance | White to off-white or gray powder cymitquimica.com |
| Melting Point | 198-204 °C sigmaaldrich.com |
| IUPAC Name | Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) chemicalbook.comnih.gov |
This table represents data for the first-generation (G1) this compound. Properties may vary for other generations.
Research Findings on this compound Applications
| Reaction Type | Substrates | Key Findings |
| Buchwald-Hartwig Amination | Aryl mesylates and anilines | Efficient coupling of deactivated mesylates and anilines with excellent functional group tolerance. nih.gov |
| Suzuki-Miyaura Coupling | Aryl mesylates and boronic acids | Effective coupling using BrettPhos as the ligand. nih.gov |
| Aryl Amidation | Aryl triflates and acetamide | The tert-Butyl this compound precatalyst showed superior performance over other systems, yielding the desired amide in less time and higher yield. researchgate.net |
| C-N Cross-Coupling | Unprotected 3-halo-2-aminopyridines with primary and secondary amines | Serves as an effective catalyst for this transformation. chemicalbook.com |
| Synthesis of Benzimidazolones | Monosubstituted ureas and 1,2-dihaloaromatic systems | BrettPhos Pd G3 acts as a catalyst in the cascade C-N coupling to form benzimidazolones. lookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMXPNBCHCFCY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClNO2PPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148148-01-9 | |
| Record name | 1148148-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Brettphos Palladacycle Precatalysts
Approaches to Precatalyst Synthesis
The synthesis of BrettPhos palladacycle precatalysts is a testament to the advancements in organometallic chemistry. Several key strategies have been developed to construct these intricate molecules, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.
Cyclometallation Reactions
Cyclometallation, the intramolecular activation of a C-H bond by a metal center to form a metallacycle, is a cornerstone in the synthesis of palladacycle precatalysts. This approach offers a direct and atom-economical route to the core palladacycle structure. In the context of BrettPhos palladacycles, a C-H activation/cyclopalladation sequence is often employed, starting from a palladium(II) source like palladium acetate (B1210297) (Pd(OAc)₂). nih.gov This process involves the coordination of the palladium to the 2-aminobiphenyl (B1664054) scaffold, followed by an intramolecular C-H activation to form the stable five-membered palladacycle. nih.gov The reaction conditions for these transformations are often mild, proceeding at or near room temperature.
Ligand Exchange Methodologies
Ligand exchange represents a versatile strategy for the synthesis and diversification of this compound precatalysts. This method involves the displacement of a weakly coordinating ligand from a pre-existing palladium complex with the desired phosphine (B1218219) ligand, in this case, BrettPhos. For instance, a pre-formed palladacycle bearing a labile ligand can be treated with BrettPhos to generate the target precatalyst. nih.gov The efficiency of the ligand exchange process can be influenced by factors such as temperature and the steric and electronic properties of both the incoming and outgoing ligands. nih.govmit.edu In some cases, heating is required to drive the exchange to completion, particularly with bulky ligands like BrettPhos. nih.gov This methodology is particularly useful for generating a library of precatalysts from a common intermediate.
A notable example involves the use of a neophyl palladacycle as a stable precursor. This precursor readily undergoes ligand exchange with a variety of biarylphosphine ligands, including BrettPhos, to form the corresponding oxidative addition complexes. nih.gov
One-Pot Synthetic Procedures
To enhance synthetic efficiency and minimize purification steps, one-pot procedures have been developed for the synthesis of BrettPhos palladacycles. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a one-pot synthesis can involve the initial formation of a palladacycle intermediate from Pd(OAc)₂, followed by the in-situ introduction of the BrettPhos ligand. nih.gov This streamlined approach is highly desirable for large-scale production due to its operational simplicity and reduced waste generation. The development of such procedures has been crucial in making these valuable catalysts more accessible to the broader scientific community. nih.gov
Precursor Design and Structural Features
The remarkable performance of this compound precatalysts is intricately linked to their specific structural features. The careful design of the precursor scaffold and the strategic choice of ancillary ligands and counterions are critical for achieving high stability and catalytic activity.
2-Aminobiphenyl Scaffold as a Core Structure
The 2-aminobiphenyl scaffold is a privileged structure in the design of palladacycle precatalysts. nih.gov This framework provides a bidentate C,N-chelation motif that forms a stable five-membered ring with the palladium center. nih.gov This chelation enhances the stability of the precatalyst, making it tolerant to air and moisture. sigmaaldrich.com Upon activation, which is typically triggered by a base, the 2-aminobiphenyl moiety is reductively eliminated to form carbazole (B46965), releasing the active L-Pd(0) species into the catalytic cycle. acs.orgnih.gov The design of the Buchwald precatalysts has evolved through several generations, with modifications to the 2-aminobiphenyl backbone leading to improved performance. sigmaaldrich.com
Influence of Ancillary Ligands and Counterions
Ancillary ligands and counterions play a pivotal role in modulating the properties and reactivity of BrettPhos palladacycles. A significant advancement in this area was the replacement of the chloride ligand in earlier generation precatalysts with a methanesulfonate (B1217627) (mesylate, OMs) group. nih.govsigmaaldrich.com This modification led to the development of the third-generation (G3) Buchwald precatalysts, which exhibit enhanced solution stability and can accommodate bulkier phosphine ligands like BrettPhos. nih.govsigmaaldrich.comsigmaaldrich.com The methanesulfonate anion is more electron-withdrawing and less coordinating than chloride, which is thought to render the palladium center less sterically encumbered and more amenable to ligand exchange with bulky phosphines. nih.gov
The choice of ancillary ligand and counterion can also influence the solubility of the precatalyst in common organic solvents, a crucial factor for practical applications in catalysis. sigmaaldrich.com
Interactive Data Tables
Table 1: Synthetic Approaches to BrettPhos Palladacycles
| Synthetic Approach | Key Features | Typical Conditions | Reference |
| Cyclometallation | Direct C-H activation | Pd(OAc)₂, room temperature | nih.gov |
| Ligand Exchange | Versatile for diversification | Pre-formed palladacycle, heating may be required | nih.govmit.edu |
| One-Pot Synthesis | High efficiency, reduced waste | Sequential addition of reagents without isolation of intermediates | nih.gov |
Table 2: Evolution of Buchwald Precatalysts
| Generation | Key Feature | Advantage | Ligand Scope |
| G1 | Phenethylamine (B48288) backbone | Facile activation | Limited for very bulky ligands |
| G2 | Biphenyl (B1667301) backbone | Activation at room temperature | Limited for ligands like BrettPhos |
| G3 | Methanesulfonate ligand | Enhanced stability, broader scope | Accommodates bulky ligands like BrettPhos |
| G4 | N-Methyl-2-aminobiphenyl scaffold | Prevents carbazole side reactions | Broad |
Mesylate Versus Halide Counterions: Impact on Stability and Ligand Scope
The nature of the counterion associated with the palladacycle framework plays a critical role in the precatalyst's stability and its ability to accommodate a diverse range of phosphine ligands. Early generation palladacycles often utilized halide, specifically chloride, as the counterion. While effective for certain ligands, these chloride-based precatalysts exhibited significant limitations, particularly when attempting to incorporate sterically demanding ligands. nih.govsigmaaldrich.com
It was discovered that replacing the chloride with a more electron-withdrawing, non-coordinating methanesulfonate (mesylate, OMs) group resulted in a new class of precatalysts with markedly improved properties. nih.govsigmaaldrich.com This third-generation (G3) of precatalysts demonstrates enhanced stability, especially in solution where older halide versions were prone to degradation over extended periods. nih.gov The mesylate counterion allows for the creation of precatalysts that show a remarkably long life in solution. sigmaaldrich.com
Perhaps the most significant advantage of the mesylate-based system is its expanded ligand scope. Precatalyst architectures based on a chloride counterion could not be successfully generated with larger, highly active ligands such as BrettPhos and tBuXPhos. nih.gov In contrast, the mesylate-based palladacycle framework readily accommodates these bulky and electron-rich phosphines. sigmaaldrich.com This breakthrough has made the G3 precatalysts the most versatile for a wide array of cross-coupling reactions. sigmaaldrich.com
Table 1: Comparison of Halide vs. Mesylate Counterions in Palladacycle Precatalysts
| Feature | Halide (e.g., Chloride) Precatalysts | Mesylate Precatalysts (G3) |
|---|---|---|
| Ligand Scope | Limited; cannot be generated with very bulky ligands like BrettPhos. nih.gov | Broad; accommodates a wide range of ligands, including the bulky BrettPhos family. nih.govsigmaaldrich.com |
| Solution Stability | Not stable for extended periods. nih.gov | Enhanced stability with a long life in solution. nih.govsigmaaldrich.com |
| Versatility | Limited by ligand scope. | Considered the most versatile generation of precatalysts. sigmaaldrich.com |
Incorporation of Bulky Phosphine Ligands (e.g., BrettPhos, tBuBrettPhos)
The development of dialkylphosphino biaryl compounds as "privileged ligands" for palladium-catalyzed cross-coupling necessitated precatalyst systems that could effectively incorporate them. mit.edu The synthesis of BrettPhos and the even bulkier tBuBrettPhos palladacycles is a key example of the success of the G3 mesylate architecture.
The standard synthetic protocol involves reacting a μ-OMs palladacycle dimer with the desired bulky phosphine ligand. nih.gov While initial attempts to incorporate extremely bulky ligands (L1-L5, including tBuBrettPhos) were challenging, a re-examination of reaction conditions revealed that the use of chlorinated solvents, such as CH2Cl2 or CHCl3, was effective. mit.edu For instance, stirring the F-OMs dimer with tBuBrettPhos in CH2Cl2 at room temperature cleanly affords the desired precatalyst in high yield. mit.edu This procedure has been successfully applied to a range of bulky ligands. mit.edu
The efficiency of this method is demonstrated by the high isolated yields achieved for various precatalysts incorporating bulky ligands.
Table 2: Synthesis of Palladacycle Precatalysts with Bulky Ligands
| Ligand | Product | Solvent | Yield | Reference |
|---|---|---|---|---|
| tBuBrettPhos (L1) | 2a | CH2Cl2 | 90% | mit.edu |
| RockPhos (L2) | 2b | CH2Cl2 | High | mit.edu |
| L3 | 2c | CH2Cl2 | High | mit.edu |
| L4 | 2d | CH2Cl2 | High | mit.edu |
| L5 | 2e | CH2Cl2 | High | mit.edu |
The resulting tBuBrettPhos Pd G3 precatalyst has proven to be highly efficient in various challenging C-N and C-O bond-forming reactions. sigmaaldrich.com
Control Over Precatalyst Architecture and Purity
A key advantage of this synthetic approach is the high degree of control over the final precatalyst architecture and its purity. The synthesis begins with readily available starting materials and avoids the need for rigorous Schlenk techniques. nih.gov
The common intermediate, a μ-OMs dimer, is generated in high yield from commercially available 2-aminobiphenyl. nih.gov This involves a sequence of mesylate salt formation followed by cyclopalladation. The subsequent reaction of this dimer with a wide array of phosphine ligands proceeds smoothly, typically within 15 to 45 minutes in solvents like THF or dichloromethane, to afford the desired palladacycle precatalyst. nih.gov Purification is often straightforward; for example, the synthesis of the tBuBrettPhos precatalyst involves simple trituration of the crude material with diethyl ether to cleanly afford the desired product. mit.edu The structure of these palladacycles has been confirmed by methods including X-ray crystallography. mit.edu This reliable and clean synthesis ensures a well-defined, pure, and stable Pd(II) source that can be consistently used to generate the active LPd(0) species in situ. nih.gov
Scalability of this compound Synthesis
The practicality of a synthetic method is ultimately judged by its scalability for both academic and industrial applications. The synthetic route to BrettPhos palladacycles and related systems is amenable to large-scale preparation. strem.com
The synthesis of the common μ-OMs dimer intermediate has been successfully demonstrated on a large scale. In one instance, 315 grams of the mesylate salt of 2-aminobiphenyl was used to produce 417 grams of the μ-OMs dimer, corresponding to a 96% yield after direct isolation from the reaction mixture. nih.gov Furthermore, the final precatalysts themselves have been synthesized on a multi-gram scale. For example, the tBuBrettPhos-ligated precatalyst (2a ) has been easily synthesized on a 10-gram scale. mit.edu This demonstrated scalability ensures that these highly effective and versatile precatalysts are readily accessible for a broad range of applications in chemical synthesis.
Activation Mechanisms of Brettphos Palladacycle Precatalysts
Basicity-Induced Activation Pathways
The activation of BrettPhos palladacycles is commonly initiated by a base. sigmaaldrich.com This process involves a series of well-defined steps that transform the stable Pd(II) precatalyst into the highly reactive monoligated LPd(0) species. acs.orgnih.gov
Formation of Monoligated LPd(0) Active Species
The culmination of the deprotonation and reductive elimination sequence is the generation of the highly reactive monoligated LPd(0) active species, where 'L' represents the BrettPhos ligand. acs.orgnih.govresearchgate.net The steric bulk of the BrettPhos ligand is instrumental in stabilizing this coordinatively unsaturated palladium center, preventing the formation of inactive palladium clusters. researchgate.netnih.gov This monoligated complex is the primary species responsible for entering the catalytic cycle, initiating the oxidative addition step with the aryl halide substrate. nih.govnih.gov
Influence of Reaction Conditions on Precatalyst Activation
The efficiency and rate of BrettPhos palladacycle activation are not solely dependent on its inherent chemical properties but are also profoundly influenced by the external reaction conditions. The choice of base and solvent plays a pivotal role in modulating the kinetics of this crucial activation step.
Role of Exogenous Bases (e.g., Alkoxide, Carbonate Bases)
Influence of Different Bases on Activation
| Base Type | General Observation on Activation Rate | Typical Application |
|---|---|---|
| Alkoxides (e.g., NaOt-Bu) | Generally rapid activation due to high basicity. mdpi.com | Widely used in various cross-coupling reactions. |
| Carbonates (e.g., K2CO3) | Activation may be slower compared to alkoxides. sigmaaldrich.com | Often employed in Suzuki-Miyaura couplings. sigmaaldrich.com |
| Phosphates (e.g., K3PO4) | Effective for activating second-generation palladacycles at room temperature. sigmaaldrich.com | Used in Suzuki-Miyaura and other cross-coupling reactions. sigmaaldrich.com |
Solvent Effects on Activation Kinetics
The solvent medium exerts a significant influence on the kinetics of precatalyst activation. whiterose.ac.uk The polarity and coordinating ability of the solvent can affect the solubility of the precatalyst and the base, as well as stabilize the transition states involved in the activation process. scispace.com Aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF) are commonly used. whiterose.ac.uk In some instances, the solvent itself can participate in the activation process. acs.orgwhiterose.ac.uk For example, alcoholic solvents have been shown to play a role in inducing catalyst activation in certain systems. acs.org The choice of solvent can therefore be a critical parameter to tune for achieving efficient and reproducible catalytic results.
Impact of Solvents on Activation Kinetics
| Solvent | Key Characteristics | Effect on Activation |
|---|---|---|
| Dioxane | Aprotic, polar ether. whiterose.ac.uk | Commonly used, facilitates dissolution of reactants. |
| Tetrahydrofuran (THF) | Aprotic, polar ether. | Widely employed, similar properties to dioxane. |
| Toluene (B28343) | Apolar aromatic hydrocarbon. | Can be effective, solubility of base may be lower. |
| Alcohols (e.g., t-butanol) | Protic, can act as a ligand or reactant. acs.org | May participate in and influence the activation pathway. acs.org |
Temperature Dependence of Activation
The activation of this compound precatalysts, which are third-generation (G3) Buchwald precatalysts, demonstrates a notable relationship with temperature. sigmaaldrich.com These G3 precatalysts are recognized for their air, moisture, and thermal stability. sigmaaldrich.com The evolution of Buchwald precatalysts has led to improved activation conditions. For instance, first-generation (G1) catalysts were highly active even at temperatures as low as -40 °C, while second-generation (G2) precatalysts could be activated at room temperature using weak bases like phosphates or carbonates. sigmaaldrich.com
For some systems involving BrettPhos-like ligands, temperature plays a crucial role in overcoming catalyst dormancy. It has been hypothesized that certain substrates, such as primary amines and N-heteroaromatics, can displace the phosphine (B1218219) ligand at room temperature. mit.eduresearchgate.net This displacement leads to the formation of catalytically dormant palladium complexes, which require heating to reactivate and re-enter the catalytic cycle. mit.eduresearchgate.net
In contrast, related phosphine-ligated palladacycles have demonstrated rapid activation at ambient temperatures. For example, certain XPhos-derived mesylate precatalysts have shown extremely fast activation at room temperature, enabling successful coupling reactions under mild conditions ranging from room temperature to 40°C. nih.gov The general trend for G3 precatalysts like the this compound is their reliable and efficient generation of the active Pd(0) species under standard reaction conditions, which often involve ambient or slightly elevated temperatures. sigmaaldrich.com
Table 1: Temperature Effects on the Activation of Different Generations of Buchwald Precatalysts
| Precatalyst Generation | Ligand Family Example | Typical Activation Temperature | Notes |
| G1 | Phenethylamine-based | As low as -40 °C sigmaaldrich.com | Highly active at very low temperatures. sigmaaldrich.com |
| G2 | Biphenyl-based | Room Temperature sigmaaldrich.com | Activated by weak phosphate (B84403) or carbonate bases. sigmaaldrich.com |
| G3 | Biphenyl-based (e.g., BrettPhos ) | Room Temperature to Elevated sigmaaldrich.commit.eduresearchgate.net | Thermally stable; heating can be required to reactivate dormant species. sigmaaldrich.commit.eduresearchgate.net |
Alternative Activation Modes
Beyond simple thermal activation, this compound precatalysts can be activated through various chemical triggers, a common feature for palladium(II) precatalysts. acs.org A primary alternative activation mechanism is base-induced activation. sigmaaldrich.comacs.org For Buchwald-type palladacycles, deprotonation of the 2-aminobiphenyl (B1664054) scaffold by a base initiates a reductive elimination process. nih.govacs.org This sequence generates the catalytically active L-Pd(0) species. sigmaaldrich.comnih.gov
The activation process can also be influenced by other reagents present in the reaction mixture. Common chemical triggers include water, amines, or the phosphine ligand itself being converted to phosphine oxide. acs.org In many cross-coupling reactions, the base and the nucleophile work in unison to activate the precatalyst. acs.org For instance, in Buchwald-Hartwig amination, the alkoxide base is proposed to attack the palladium center, forming a palladium alkoxide. Subsequent elimination generates the electron-rich Pd(0) species that enters the catalytic cycle. mdpi.com This mechanism highlights a cooperative role between the base and the palladium complex in generating the active catalyst. acs.org While concepts like non-thermal plasma activation have been explored for other types of catalysts, their application to BrettPhos palladacycles is not documented in the provided literature. nih.govulster.ac.ukmanchester.ac.uk
Catalytic Applications of Brettphos Palladacycle in C X Bond Formation
Palladium-Catalyzed C-N Cross-Coupling Reactions
The BrettPhos palladacycle facilitates the coupling of a wide array of nitrogen-containing nucleophiles with aryl and heteroaryl electrophiles. This catalyst system is noted for its high reactivity, often enabling reactions with low catalyst loadings and short reaction times.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and functional materials. The this compound has demonstrated significant efficacy in this transformation.
The BrettPhos-based catalyst system exhibits exceptional activity in the N-arylation of primary aliphatic amines and anilines. sigmaaldrich.com It has been shown to be highly effective for the coupling of various functionalized primary amines with aryl chlorides. nih.gov This catalyst enables the highly selective monoarylation of a broad range of primary aliphatic amines and anilines, often at low catalyst loadings and with fast reaction times. sigmaaldrich.com In some instances, catalyst loadings as low as 0.01 mol% have been reported for the coupling of primary anilines with aryl chlorides, achieving high yields within an hour. sigmaaldrich.com The use of BrettPhos allows for the coupling of functionalized aryl iodides with functionalized anilines at catalyst levels as low as 0.1 mol% Pd. nih.gov
The catalyst system has also demonstrated remarkable selectivity, preferentially arylating primary amino groups in the presence of secondary anilino groups with high selectivity. sigmaaldrich.com For instance, in an intramolecular competition, a primary amino group was preferentially N-arylated over a cyclic secondary amine or a secondary aniline (B41778) with excellent yields and selectivities. sigmaaldrich.com
| Aryl Halide | Amine/Aniline | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chloro-tert-butylbenzene | Aniline | 0.01 | NaOt-Bu | Toluene (B28343) | 100 | 1 | 98 | sigmaaldrich.com |
| 4-Chloroanisole | Aniline | 0.01 | NaOt-Bu | Toluene | 100 | 1 | 99 | sigmaaldrich.com |
| 4-Chlorotoluene | n-Hexylamine | 0.05 | NaOt-Bu | Toluene | 100 | 1 | 97 | sigmaaldrich.com |
| 4-Chloroanisole | n-Hexylamine | 0.05 | NaOt-Bu | Toluene | 100 | 1 | 98 | sigmaaldrich.com |
| 4-Iodobenzonitrile | 4-Methoxyaniline | 0.1 | K2CO3 | t-BuOH | 110 | 18 | 95 | nih.gov |
| Methyl 4-iodobenzoate | Aniline | 0.1 | K2CO3 | t-BuOH | 110 | 18 | 92 | nih.gov |
While the this compound is highly effective for primary amines, its application with secondary amines can be more nuanced. For the coupling of secondary amines, particularly those with significant steric bulk, the RuPhos ligand is often found to be more suitable. scientificlabs.co.uk Theoretical studies suggest that for secondary amines with large steric hindrance, the Pd-RuPhos catalytic system has a lower energy barrier for the rate-limiting reductive elimination step compared to the Pd-BrettPhos system. scientificlabs.co.uk However, for secondary amines with smaller steric hindrance, BrettPhos can still be a viable ligand. scientificlabs.co.uk The coupling of secondary amines with unfunctionalized aryl halides has been demonstrated using other catalyst systems, but a general method for this transformation at low catalyst loadings remains an area of interest. scientificlabs.co.uk
| Aryl Halide | Secondary Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 85 | scientificlabs.co.uk |
| 4-Chloroanisole | N-Methylaniline | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 90 | scientificlabs.co.uk |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 0.5 | K3PO4 | Dioxane | 110 | 18 | 92 | scientificlabs.co.uk |
The this compound has proven to be a robust catalyst for the amination of a variety of (hetero)aryl halides, including chlorides, and aryl mesylates. sigmaaldrich.comrug.nl Aryl mesylates are considered an important substrate class due to their stability, good atom economy, and low cost. sigmaaldrich.com The BrettPhos ligand has been found to be particularly effective in the amination of these challenging substrates. sigmaaldrich.com Initial studies demonstrated that a precatalyst incorporating BrettPhos provided high yields in the coupling of 4-tert-butylphenyl methanesulfonate (B1217627) and aniline. sigmaaldrich.com
The catalyst system is also effective for the coupling of heteroaryl chlorides with primary and secondary amines. rug.nl While some heteroaryl chlorides can be challenging substrates, the use of a BrettPhos-based catalyst has enabled successful couplings. rug.nl
| (Hetero)aryl Halide/Mesylate | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-tert-Butylphenyl methanesulfonate | Aniline | 1.0 | NaOt-Bu | Dioxane | 80 | 3 | 98 | sigmaaldrich.com |
| 4-Tolyl methanesulfonate | Morpholine | 1.0 | NaOt-Bu | Dioxane | 80 | 18 | 95 | sigmaaldrich.com |
| 2-Chloropyridine | n-Hexylamine | 0.5 | K3PO4 | Toluene | 100 | 18 | 91 | rug.nl |
| 3-Chloropyridine | Piperidine | 1.0 | NaOt-Bu | Toluene | 100 | 24 | 88 | rug.nl |
| 2-Chlorothiophene | Aniline | 0.25 | Cs2CO3 | Dioxane | 110 | 12 | 89 | rug.nl |
While BrettPhos-based catalysts exhibit a broad scope, their effectiveness can be limited with particularly challenging amine substrates such as highly hindered α,α,α-trisubstituted primary amines. nih.gov For instance, the coupling of 3,5-dimethoxychlorobenzene with tert-octylamine (B44039) using a this compound precatalyst resulted in a low yield. nih.gov This limitation has spurred the development of new biarylphosphine ligands specifically designed for the arylation of very hindered primary amines. nih.gov
The coupling of N-heteroaromatics can also present challenges. However, the this compound has been successfully employed in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines.
| Aryl Halide | Challenging Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3,5-Dimethoxychlorobenzene | tert-Octylamine | 1.0 | NaOt-Bu | Toluene | 110 | 24 | Low | nih.gov |
| 3-Bromo-2-aminopyridine | Morpholine | 2.0 | K2CO3 | Dioxane | 100 | 18 | 85 | |
| 4-Chlorotoluene | 1-Adamantanamine | 1.5 | LiHMDS | Toluene | 100 | 24 | 78 | nih.gov |
A notable application of the this compound is in the regioselective synthesis of benzimidazolones through a cascade C-N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov In this process, a single palladium catalyst mediates two discrete and chemoselective C-N bond-forming events. nih.gov The BrettPhos-based catalyst was found to be uniquely capable of performing both coupling steps in this cascade reaction, leading to the formation of the benzimidazolone product as a single regioisomer in good yield. nih.gov The regiocontrol stems from the chemoselective oxidative addition of the palladium catalyst to the Ar-Br bond in the presence of an Ar-Cl bond, followed by the preferential C-N bond formation at the primary urea (B33335) nitrogen atom. nih.gov
This method provides a direct route to complex benzimidazolones from readily available starting materials with high levels of regioselectivity. nih.gov
| 1,2-Dihaloaromatic | Monosubstituted Urea | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-1-chloro-4-fluorobenzene | Benzylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 85 (NMR) | nih.gov |
| 1-Bromo-2-chloro-4,5-dimethylbenzene | n-Butylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 75 | nih.gov |
| 2,3-Dichloropyridine | Cyclohexylurea | 5.0 | K3PO4 | Dioxane | 110 | 14 | 68 | nih.gov |
Buchwald-Hartwig Amination Reactions
Palladium-Catalyzed C-O Cross-Coupling Reactions
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers, is a fundamental transformation in organic chemistry. The this compound has emerged as a highly effective precatalyst for these reactions, enabling the coupling of a wide range of substrates under relatively mild conditions.
Alkoxylation and Aryl Ether Synthesis
The tButhis compound G3 is a versatile and efficient precatalyst for the C-O cross-coupling of aryl halides with a broad spectrum of primary alcohols, including methanol (B129727) and ethanol. sigmaaldrich.com This third-generation precatalyst demonstrates high activity and broad functional group tolerance, allowing for the synthesis of various aryl alkyl ethers. The catalyst system is noted for its ability to facilitate challenging couplings, providing good to excellent yields. sigmaaldrich.comresearchgate.net
Research has demonstrated the utility of this palladacycle in coupling various electron-rich and electron-poor (hetero)aryl bromides with fluorinated alcohols, a transformation that benefits from the catalyst's high efficiency and short reaction times. researchgate.netacs.orgnih.gov The use of a mild base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene is often effective. researchgate.netacs.org The catalyst's stability and the ease of in situ generation of the active LPd(0) species contribute to its reliability and broad applicability in aryl ether synthesis. acs.orgnih.gov
Table 1: Scope of tBuBrettPhos Pd G3-Catalyzed Alkoxylation of Aryl Bromides with 2,2,2-Trifluoroethanol (B45653)
| Aryl Bromide | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Morpholinobromobenzene | 4-(Trifluoroethoxy)morpholinobenzene | 88 | 2 |
| 4-Methoxybromobenzene | 1-Methoxy-4-(trifluoroethoxy)benzene | 89 | 0.5 |
| 1,4-Dibromobenzene | 1,4-Bis(trifluoroethoxy)benzene | 85 | 2 |
| 4-Bromobenzonitrile | 4-(Trifluoroethoxy)benzonitrile | 95 | 0.5 |
| 4-Bromobenzaldehyde | 4-(Trifluoroethoxy)benzaldehyde | 94 | 0.5 |
| 3-Bromopyridine | 3-(Trifluoroethoxy)pyridine | 81 | 2 |
Data compiled from studies on the fluoroalkoxylation of aryl bromides. nih.gov
Fluoroalkoxylation of Aryl Halides
The introduction of fluoroalkoxy groups into aromatic systems is of significant interest in medicinal and materials chemistry. The this compound has proven to be a key catalyst in this area. Specifically, the commercially available tBuBrettPhos Pd G3 precatalyst has been successfully employed for the highly effective cross-coupling of a wide range of (hetero)aryl bromides with various fluorinated alcohols. researchgate.netacs.orgnih.gov
This protocol is characterized by its short reaction times, excellent tolerance for various functional groups, and compatibility with both electron-rich and electron-poor aromatic substrates. researchgate.netacs.org For instance, the coupling of diverse aryl bromides with 2,2,2-trifluoroethanol proceeds efficiently in the presence of tBuBrettPhos Pd G3 and a base like cesium carbonate in toluene. researchgate.netnih.gov This method has also been adapted for the introduction of ¹⁸F-labeled trifluoroethyl ethers, highlighting its utility in radiochemistry. researchgate.net Earlier work also established that a catalyst system derived from the BrettPhos ligand and a palladium source facilitates the fluoroalkoxylation of activated aryl halides. nih.govsigmaaldrich.com
Table 2: Fluoroalkoxylation of Aryl Bromides using tBuBrettPhos Pd G3
| Aryl Halide | Fluorinated Alcohol | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-4-methoxybenzene | 2,2,2-Trifluoroethanol | 89 | nih.gov |
| 1-Bromo-4-(trifluoromethoxy)benzene | 2,2,2-Trifluoroethanol | 91 | nih.gov |
| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | 95 | nih.gov |
| Methyl 4-bromobenzoate | 2,2,2-Trifluoroethanol | 96 | nih.gov |
| 1-Bromo-4-nitrobenzene | 2,2,2-Trifluoroethanol | 94 | nih.gov |
Reaction conditions typically involve tBuBrettPhos Pd G3, Cs₂CO₃, and toluene at elevated temperatures.
Mechanistic Distinctiveness in C-O Bond Formation Pathways
The catalytic system based on the BrettPhos ligand exhibits a notable mechanistic feature in C-O bond formation. Studies have shown that the Pd/BrettPhos system facilitates the reductive elimination of the oxygen nucleophile through what is described as an "electronic pathway". nih.govsigmaaldrich.comresearchgate.net This suggests that the electronic properties of the ligand play a crucial role in promoting the final bond-forming step of the catalytic cycle.
The BrettPhos ligand has the ability to alter the mechanistic pathway of reductive elimination depending on the nucleophile involved. nih.govresearchgate.net Density functional theory (DFT) calculations on the related Buchwald-Hartwig amination have provided insights that may be relevant to C-O coupling. These studies indicate that for the Pd-BrettPhos system, the rate-limiting step is often the initial oxidative addition of the aryl halide to the palladium center. nih.gov This is in contrast to other catalyst systems where reductive elimination can be the slower step. nih.gov The steric bulk and electronic structure of BrettPhos create a specific environment around the palladium atom that influences the relative energies of the transition states throughout the catalytic cycle, leading to this mechanistic distinctiveness. nih.gov
Palladium-Catalyzed C-C Cross-Coupling Reactions
The formation of carbon-carbon (C-C) bonds is central to organic synthesis, and the Suzuki-Miyaura reaction is one of the most powerful methods to achieve this. BrettPhos palladacycles are highly effective precatalysts for this class of reactions.
Suzuki-Miyaura Cross-Coupling
BrettPhos palladacycles, particularly the third-generation (G3) precatalysts, are widely used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com These catalysts are valued for their high reactivity, stability, and broad substrate scope, enabling the coupling of various aryl and heteroaryl halides with boronic acids. researchgate.netnih.gov The efficiency of these palladacycles allows for reactions to be carried out under mild conditions, often at room temperature or slightly elevated temperatures, and with short reaction times. nih.gov
The use of BrettPhos-based palladacycles is particularly advantageous for challenging Suzuki-Miyaura couplings, such as those involving sterically hindered substrates or unactivated aryl chlorides. nih.gov The catalyst's design ensures the efficient formation of the active monoligated Pd(0) species, which is crucial for high catalytic activity. nih.gov
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a this compound System
| Aryl Chloride | Product | Yield (%) |
|---|---|---|
| 4-Chloroanisole | 4-Methoxybiphenyl | >95 |
| 2-Chlorotoluene | 2-Methylbiphenyl | >95 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 94 |
| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 |
| 2-Chloropyridine | 2-Phenylpyridine | 98 |
Data is representative of the high efficiency of this compound systems in coupling aryl chlorides.
Aryl mesylates, derived from phenols, are attractive electrophiles for cross-coupling reactions due to their stability and accessibility. The Buchwald group developed a protocol for the Suzuki-Miyaura cross-coupling of aryl mesylates with boronic acids utilizing the BrettPhos ligand. nih.gov This method complements other catalyst systems and expands the toolkit for C-C bond formation from phenol (B47542) derivatives. nih.gov
While the initial report highlighted the coupling of aryl mesylates with anilines using a combination of BrettPhos and this compound G1, subsequent work has established conditions for the coupling with boronic acids. nih.gov This transformation typically employs a palladium source with the BrettPhos ligand and a suitable base and solvent combination, such as potassium phosphate (B84403) in tert-amyl alcohol, to achieve high yields of the desired biaryl products. nih.gov The catalyst system demonstrates good functional group tolerance and is effective for both electron-rich and electron-poor aryl mesylates.
Table 4: BrettPhos-Catalyzed Suzuki-Miyaura Coupling of Aryl Mesylates with Phenylboronic Acid
| Aryl Mesylate | Yield (%) |
|---|---|
| 4-tert-Butylphenyl mesylate | 90 |
| 4-Biphenyl mesylate | 97 |
| 2-Naphthyl mesylate | 95 |
| 4-Carbomethoxyphenyl mesylate | 94 |
| 3,5-Dimethylphenyl mesylate | 95 |
Representative yields for the coupling of various aryl mesylates with phenylboronic acid using a Pd/BrettPhos catalyst system.
Scope with Unstable Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis; however, its application can be limited by the instability of certain boronic acids, particularly under the basic conditions and elevated temperatures often required. Polyfluorophenylboronic acids and five-membered 2-heteroaromatic boronic acids, for instance, are prone to rapid protodeboronation, which diminishes their coupling efficiency.
Research has demonstrated that palladium precatalysts bearing bulky, electron-rich biarylphosphine ligands, closely related to BrettPhos, are particularly adept at overcoming this challenge. The key to their success lies in the rapid formation of the active monoligated Pd(0) species, even at room temperature. This fast catalytic turnover allows the cross-coupling reaction to proceed efficiently, outcompeting the rate of boronic acid decomposition.
By employing such precatalysts, a wide array of (hetero)aryl chlorides, bromides, and triflates can be successfully coupled with traditionally challenging boronic acids like 2-furan-, 2-thiophene-, and 2-pyrroleboronic acids. These reactions often proceed at room temperature or a mild 40°C, with short reaction times, to afford the desired biaryl products in excellent yields. This methodology significantly expands the scope of the Suzuki-Miyaura reaction to include a broader range of sensitive and electronically demanding substrates.
Table 1: Suzuki-Miyaura Coupling of Unstable Boronic Acids with a Related Palladacycle System
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Furanboronic acid | 4-Methyl-1-(2-furyl)benzene | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Thiopheneboronic acid | 4-Methoxy-1-(2-thienyl)benzene | 98 |
| 3 | 2-Chloropyridine | N-Boc-pyrrole-2-boronic acid | 2-(N-Boc-pyrrol-2-yl)pyridine | 85 |
| 4 | 4-Trifluoromethylphenyl triflate | 2,6-Difluorophenylboronic acid | 4-(Trifluoromethyl)-2',6'-difluorobiphenyl | 88 |
Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of substituted alkenes. While a versatile reaction, challenges such as catalyst deactivation and the need for high temperatures can limit its applicability, especially with less reactive aryl chlorides. The development of palladacycle catalysts has been instrumental in addressing some of these limitations by providing more stable and active catalytic species.
Sonogashira Coupling Reactions
The Sonogashira coupling, which forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a fundamental transformation in organic synthesis. Traditionally, this reaction requires a copper(I) co-catalyst, which can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and introduces challenges in product purification. Consequently, the development of copper-free Sonogashira protocols has been a significant area of research.
Bulky, electron-rich phosphine (B1218219) ligands, such as those in the Buchwald family, have been instrumental in developing efficient copper-free Sonogashira couplings. These ligands facilitate the catalytic cycle, allowing the reaction to proceed under milder conditions. While specific examples detailing the use of the this compound are limited in the reviewed literature, a protocol using a related bulky, electron-rich ortho-biphenylphosphine ligand with a palladium source has been shown to be highly effective for the coupling of a wide range of aryl chlorides with terminal alkynes at temperatures of 70-90°C without the need for a copper co-catalyst. This suggests that the this compound would be a promising candidate for facilitating similar transformations.
Alpha-Arylation of Carbonyl Compounds
The palladium-catalyzed α-arylation of carbonyl compounds has become a vital method for the synthesis of α-aryl ketones, esters, and amides, which are prevalent motifs in pharmaceuticals and natural products. The development of catalyst systems based on sterically hindered and electron-rich ligands has been crucial for the expansion of this reaction's scope.
The use of the BrettPhos ligand has been identified as critical for achieving high efficiency in the palladium-catalyzed α-arylation of ketones with nitroarenes, providing a novel route to α-aryl and α-heteroaryl ketones. This transformation highlights the unique reactivity that the BrettPhos ligand imparts to the palladium center. Furthermore, catalyst systems employing bulky, electron-rich o-biphenyl phosphines, a class to which BrettPhos belongs, have been successfully used for the intermolecular α-arylation of a wide array of esters with various aryl bromides. These reactions often proceed at room temperature or 80°C with high yields and excellent selectivity for monoarylation.
Table 2: Palladium-Catalyzed α-Arylation of Ketones with Nitroarenes using a BrettPhos-based Catalyst
| Entry | Ketone | Nitroarene | Product | Yield (%) |
| 1 | Acetophenone | 1-Nitro-4-(trifluoromethyl)benzene | 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethan-1-one | 85 |
| 2 | Cyclohexanone | 2-Nitropyridine | 2-(Pyridin-2-yl)cyclohexan-1-one | 78 |
| 3 | Propiophenone | 1-Methoxy-4-nitrobenzene | 2-(4-Methoxyphenyl)-1-phenylpropan-1-one | 92 |
| 4 | 2-Methyl-3-pentanone | 1-Chloro-4-nitrobenzene | 2-(4-Chlorophenyl)-2-methyl-3-pentanone | 88 |
Other C-X and C-Y Cross-Coupling Reactions
Cyanation of Aryl Halides
Aromatic nitriles are valuable synthetic intermediates and are present in numerous pharmaceuticals and agrochemicals. The palladium-catalyzed cyanation of aryl halides offers a direct route to these compounds. However, the reaction can be challenging due to catalyst deactivation by the cyanide anion. The use of palladacycle precatalysts has been shown to mitigate this issue by preventing catalyst poisoning during the formation of the active catalytic species.
Research has shown that the BrettPhos ligand is highly efficient in the palladium-catalyzed cyanation of aryl sulfonium (B1226848) salts using the non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]). This method provides a safer and more practical approach to benzonitrile (B105546) synthesis. While not explicitly naming the this compound, a general and practical method for the cyanation of a wide range of (hetero)aryl chlorides and bromides has been developed using palladacycle precatalysts. This system allows for low catalyst loadings, fast reaction times, and has a broad heterocyclic substrate scope.
Table 3: BrettPhos-Palladium Catalyzed Cyanation of Aryl Sulfonium Salts
| Entry | Aryl Sulfonium Salt | Cyanide Source | Product | Yield (%) |
| 1 | (4-Methoxyphenyl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 4-Methoxybenzonitrile | 92 |
| 2 | (4-(Trifluoromethyl)phenyl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 4-(Trifluoromethyl)benzonitrile | 85 |
| 3 | (Naphthalen-2-yl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | 2-Naphthonitrile | 88 |
| 4 | (Thiophen-3-yl)dimethylsulfonium triflate | K₄[Fe(CN)₆] | Thiophene-3-carbonitrile | 76 |
Carbon-Sulfur (C-S) Bond Formation
The formation of carbon-sulfur bonds is a crucial transformation for the synthesis of pharmaceuticals and agrochemicals, as the aryl thioether moiety is a common structural feature in these molecules. Palladium-catalyzed cross-coupling of thiols with aryl halides has emerged as a reliable method for the synthesis of these compounds.
While traditionally, chelating bisphosphine ligands were favored for C-S coupling reactions to prevent catalyst deactivation by the strongly binding thiolates, recent studies have shown that monophosphine ligands can lead to more effective catalysis. Specifically, certain biaryl monophosphine ligands, a class that includes BrettPhos, have been found to form exceptionally effective catalysts that promote C-S coupling reactions under mild conditions, with soluble bases, and in the presence of a variety of functional groups. These catalysts are active enough to facilitate thioether formation even at room temperature.
Table 4: Palladium/Monophosphine-Catalyzed C-S Coupling of Aryl Bromides with Thiols
| Entry | Aryl Bromide | Thiol | Product | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Methylbenzenethiol | 1-Fluoro-4-(p-tolylthio)benzene | 95 |
| 2 | 3-Bromopyridine | Ethanethiol | 3-(Ethylthio)pyridine | 88 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Benzenethiol | (3,5-Dimethylphenyl)(phenyl)sulfane | 92 |
| 4 | 2-Bromoanisole | Cyclohexanethiol | (2-Methoxyphenyl)(cyclohexyl)sulfane | 85 |
Carbon-Fluorine (C-F) Bond Formation
The construction of aromatic C-F bonds is a significant challenge in organic synthesis due to the high bond energy of the palladium-fluoride intermediate and the difficulty of the C-F reductive elimination step. The development of catalysts capable of facilitating this transformation under practical conditions is of high interest, particularly for the synthesis of pharmaceuticals and agrochemicals.
Research has demonstrated that the BrettPhos ligand is particularly effective in promoting the difficult C-F reductive elimination from palladium(II) complexes. This was a crucial step in developing catalytic systems for aromatic fluorination. A notable advancement in this area involves the use of a microflow packed-bed reactor, which allows for precise control over reaction parameters and enhances reaction efficiency. In this system, a variety of aryl triflates were successfully converted to their corresponding aryl fluorides in remarkably short reaction times.
The data below illustrates the scope of the palladium-catalyzed fluorination of aryl triflates using a catalyst system involving the BrettPhos ligand in a continuous flow reactor.
| Substrate (Aryl Triflate) | Catalyst Loading (mol % Pd) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1-Naphthyltriflate | 1.25 | 20 | 88 |
| 4-Methoxycarbonylphenyltriflate | 2.5 | 20 | 88 |
| 4-Cyanophenyltriflate | 2.5 | 20 | 86 |
| 3-Trifluoromethylphenyltriflate | 2.5 | 20 | 78 |
| 3-Quinolinyltriflate | 2.5 | 20 | 70 |
C-CF3 Bond Formation
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and specialty materials. The development of general and efficient methods for the direct trifluoromethylation of aryl halides is therefore of great importance. The this compound has been identified as a key component in the successful palladium-catalyzed trifluoromethylation of aryl chlorides.
In a seminal study, a catalyst system employing BrettPhos as the ligand was found to be optimal for coupling a wide array of aryl and heteroaryl chlorides with a trifluoromethyl source (TESCF3). nih.gov This method stands out for its broad substrate scope and tolerance of numerous functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov While BrettPhos proved optimal for aryl chlorides, it is noteworthy that the ligand was found to be ineffective for the trifluoromethylation of vinyl sulfonates, highlighting the specificity of the catalyst system to the electrophile. nih.gov
The reaction conditions and scope for the trifluoromethylation of various aryl chlorides are summarized below.
| Aryl Chloride Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Chlorobenzonitrile | 12 | 91 |
| Methyl 4-chlorobenzoate | 12 | 87 |
| 4-Chloro-N,N-dimethylaniline | 12 | 85 |
| 2-Chloronaphthalene | 20 | 81 |
| 3-Chloropyridine | 6 | 78 |
| 1-Chloro-4-methoxybenzene | 12 | 72 |
Reductive Dehalogenation
Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. While dedicated catalyst systems are often developed for this purpose, this transformation can also occur as an undesired side reaction in cross-coupling catalysis.
In the context of this compound catalysis, protodehalogenation of the aryl halide starting material has been observed as a competitive side reaction. For instance, during studies of Pd/BrettPhos-catalyzed C–O cross-coupling reactions, the formation of arene byproducts resulting from the replacement of the halide with hydrogen was noted. nih.gov This side reaction typically arises from the reaction of an LPd(Ar)H intermediate, which can be formed via pathways like β-hydride elimination from a palladium alkoxide intermediate. nih.gov While not a primary synthetic application, this observation is a significant research finding related to the catalyst's reactivity and potential off-cycle pathways.
Catalytic Performance Metrics
The practical utility of a catalyst is defined by several key performance metrics, including the required catalyst loading, reaction times, and its tolerance to various functional groups. BrettPhos palladacycles have demonstrated high performance across these areas in the specified C-X bond-forming reactions.
Low Catalyst Loadings
A hallmark of highly active catalysts is their ability to provide high yields at very low concentrations. The use of this compound pre-catalysts often allows for significantly lower catalyst loadings compared to traditional in-situ generated catalysts.
In the C-F bond formation of aryl triflates, catalyst loadings as low as 1.25 to 2.5 mol % were sufficient to achieve high yields in a continuous flow system. researchgate.net For the trifluoromethylation of aryl chlorides, typical loadings for palladium pre-catalysts are in the range of 1-2 mol %. Furthermore, in other transformations not covered here, such as C-O couplings, catalyst loadings have been successfully reduced to as low as 0.5 mol % for gram-scale reactions. nsf.gov This efficiency minimizes catalyst cost and reduces residual palladium levels in the final product.
Reaction Times
The speed of a catalytic reaction is another critical factor for its adoption in synthesis. This compound systems have shown the ability to promote transformations within practical timeframes, which can vary significantly depending on the specific reaction.
The palladium-catalyzed C-F bond formation using a microflow reactor is exceptionally rapid, with residence times of only 20 minutes being sufficient for high conversion. researchgate.net In contrast, the C-CF3 bond formation from aryl chlorides is a slower process, typically requiring reaction times ranging from 6 to 20 hours to achieve high yields. nih.gov
Functional Group Tolerance
A catalyst's ability to operate in the presence of a wide range of functional groups is crucial for its application in the synthesis of complex molecules, as it obviates the need for protecting group strategies. The this compound system exhibits broad functional group tolerance in C-CF3 bond formation. nih.gov The trifluoromethylation of aryl chlorides proceeds efficiently in the presence of functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines. nih.gov
In C-F bond formation, the catalyst system is effective for a range of aryl triflates, including those bearing electron-withdrawing groups and heterocyclic systems. However, some limitations have been noted, as electron-rich aryl triflates, particularly those lacking ortho substituents, can be problematic substrates under certain conditions. researchgate.net
Mechanistic Insights into Brettphos Palladacycle Catalysis
Identification of Active Catalytic Species
BrettPhos Palladacycles are Pd(II) pre-catalysts that must be reduced in situ to generate the catalytically active Pd(0) species. These pre-catalysts, particularly the third-generation (G3) variants, are designed for stability under air and moisture while allowing for the efficient and rapid formation of the active catalyst under reaction conditions. sigmaaldrich.comscientificlabs.comsigmaaldrich.com The activation process typically involves a base-mediated reductive elimination from the palladacycle, which releases the L-Pd(0) species that enters the catalytic cycle. The design of these pre-catalysts ensures a controlled and accurate ligand-to-palladium ratio, preventing the formation of undesirable palladium black and promoting a long-lived, active catalyst in solution. scientificlabs.com
Extensive mechanistic and computational studies across various palladium-catalyzed cross-coupling reactions have identified the monoligated, 12-electron L₁Pd(0) species as the most active and relevant catalyst. nih.gov The steric bulk of the BrettPhos ligand is a critical factor that favors the formation of these coordinatively unsaturated L₁Pd(0) complexes. This is in contrast to less bulky phosphine (B1218219) ligands, which can form less reactive, higher-coordinate L₂Pd(0) or L₃Pd(0) species. The L₁Pd(0) species is highly reactive and readily participates in the initial oxidative addition step, which is often the gateway to the catalytic cycle. The inherent instability of these species makes them difficult to isolate, hence the utility of pre-catalysts like the BrettPhos Palladacycle, which generate them effectively in situ. nih.gov
Elementary Steps of the Catalytic Cycle
The catalytic cycle for cross-coupling reactions mediated by the this compound involves three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. The specific kinetics and rate-limiting step can vary depending on the reaction type (e.g., C-N, C-O, or C-C coupling) and the nature of the substrates.
Oxidative addition is the initial step where the aryl halide (or pseudohalide) reacts with the L₁Pd(0) complex to form a Pd(II) intermediate, L₁Pd(Ar)(X). The rate and selectivity of this step are highly dependent on the electronic properties and steric hindrance of both the BrettPhos ligand and the aryl halide.
For the Pd-BrettPhos system, particularly in Buchwald-Hartwig amination reactions, density functional theory (DFT) calculations have identified oxidative addition as the rate-limiting step of the entire catalytic cycle. nih.govnih.gov This is a key distinction from other catalyst systems, such as those using the RuPhos ligand, where reductive elimination is often rate-limiting. nih.govnih.gov The electron-rich nature of the BrettPhos ligand facilitates the cleavage of the Ar-X bond. The reaction rate is sensitive to the nature of the halide (I > Br > Cl) and the electronic character of the aryl group. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.
Table 1: Calculated Energy Barriers for Elementary Steps in Buchwald-Hartwig Amination of Bromobenzene and Aniline (B41778) Data derived from DFT calculations.
| Catalytic System | Oxidative Addition (kcal/mol) | Deprotonation (kcal/mol) | Reductive Elimination (kcal/mol) | Rate-Limiting Step |
| Pd-BrettPhos | 16.5 | 10.1 | 15.1 | Oxidative Addition |
| Pd-RuPhos | 15.8 | 9.9 | 18.2 | Reductive Elimination |
Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate, L₁Pd(Ar)(R).
Reductive elimination is the final, product-forming step of the cycle. The two organic groups on the L₁Pd(Ar)(R) intermediate couple and are expelled from the coordination sphere, forming the new C-C, C-N, or C-O bond and regenerating the active L₁Pd(0) catalyst. The efficiency of this step is influenced by the steric and electronic properties of the ancillary ligand and the coupling partners. Generally, bulky, electron-donating ligands like BrettPhos can accelerate reductive elimination by creating steric pressure that favors the lower coordination state of the product-releasing transition state.
A significant mechanistic feature of the BrettPhos/Pd system is its ability to promote C-O bond formation through an unconventional electronic pathway. scientificlabs.comresearchgate.net In the coupling of activated aryl halides with primary fluoroalkyl alcohols, studies have shown that the BrettPhos ligand alters the typical mechanistic pathway for reductive elimination. researchgate.net Instead of a nucleophilic attack mechanism, the Pd/BrettPhos catalyst facilitates the reductive elimination of the oxygen nucleophile through a direct electronic pathway. This finding was described as unprecedented and highlights the unique property of the BrettPhos ligand to modify the intrinsic reactivity of the palladium center, enabling challenging C-O coupling reactions that are otherwise difficult to achieve. scientificlabs.comresearchgate.net This electronic pathway is a key factor in the successful fluoroalkoxylation of activated aryl halides using this catalytic system.
Reductive Elimination: Pathways and Factors Influencing Efficiency
Energetics of C-N Reductive Eliminations
Studies comparing the catalytic systems of Pd-BrettPhos and the related Pd-RuPhos have revealed that the nature of the ligand profoundly impacts the energy profile of the reaction. For the Pd-BrettPhos system, the calculated activation energy barrier for C-N reductive elimination is 19.8 kcal/mol. nih.gov This is notably lower than the barrier for the oxidative addition step, which is identified as the rate-limiting step for this particular catalyst. nih.gov The relatively low barrier for reductive elimination is attributed to the electronic and steric properties of the BrettPhos ligand. As an electron-rich system, Pd-BrettPhos tends to favor the elimination of the product. researchgate.net
In contrast, the Pd-RuPhos system exhibits a significantly higher energy barrier for reductive elimination, calculated to be 32.0 kcal/mol, making this step rate-limiting for its catalytic cycle. nih.gov This comparison underscores how the specific architecture of the biarylphosphine ligand modulates the energetics of the key steps in the catalytic cycle. The steric hindrance imposed by the BrettPhos ligand, with its two methoxy (B1213986) groups on the upper phenyl ring and isopropyl groups on the lower ring, creates a crowded environment around the palladium center, which facilitates the product's departure (reductive elimination) more readily than the initial substrate binding (oxidative addition). researchgate.net
| Catalyst System | Oxidative Addition (ΔG‡) | Reductive Elimination (ΔG‡) | Rate-Limiting Step | Reference |
|---|---|---|---|---|
| Pd-BrettPhos | Higher than Reductive Elimination | 19.8 | Oxidative Addition | nih.gov |
| Pd-RuPhos | Lower than Reductive Elimination | 32.0 | Reductive Elimination | nih.gov |
Furthermore, research has shown that the Pd/BrettPhos catalyst system can alter the mechanistic pathway of reductive elimination depending on the nucleophile, facilitating the elimination of oxygen nucleophiles through an electronic pathway. nih.govresearchgate.net
Investigation of Key Intermediates
Oxidative Addition Complexes (OACs) are pivotal intermediates in palladium-catalyzed cross-coupling reactions, representing the product of the reaction between the active L-Pd(0) species and an aryl halide. nih.gov The isolation and study of these complexes have been instrumental in understanding reaction mechanisms and catalyst deactivation pathways. nih.gov For bulky biarylphosphine ligands like BrettPhos, OACs are not only key mechanistic intermediates but also serve as highly effective and stable precatalysts. nih.govresearchgate.netmit.edu
The synthesis of BrettPhos-ligated OACs can be achieved using stable palladacycle precursors. nih.gov This approach allows for the preparation of a variety of OACs bearing different aryl groups, including those derived from complex, densely functionalized molecules and pharmaceuticals. nih.govmit.edu These OACs are often stable and can be stored long-term under air, offering a convenient alternative to other precatalyst systems where the palladacycle itself may be difficult to isolate, especially with extremely bulky ligands. mit.edu
| OAC Structure Class | Aryl Group Source | Significance | Reference |
|---|---|---|---|
| (BrettPhos)Pd(Ar)(X) | Simple Aryl Halides | Fundamental mechanistic studies | nih.govmit.edu |
| (BrettPhos)Pd(Ar)(X) | Pharmaceutical-derived Halides (e.g., from Rivaroxaban) | Application in late-stage functionalization | nih.gov |
| (BrettPhos)Pd(Ar)(X) | Di-iodobenzene | Synthesis of bis-Pd OACs | nih.gov |
| (BrettPhos)Pd(Ar)(OTf) | Aryl Triflates | Use in C-F bond formation | mit.edu |
A notable feature of these OACs is their utility in ligand exchange processes. A BrettPhos-ligated OAC can react with a different phosphine ligand, such as RuPhos, to generate a new OAC in an equilibrium process. mit.edu This allows for the diversification of OACs from a common, easily prepared starting complex, expanding the catalytic scope without needing to synthesize each complex from scratch. mit.edu
The activation of third-generation (G3) Buchwald precatalysts, which are palladacycles, involves the reductive elimination of a byproduct, carbazole (B46965), from the 2-aminobiphenyl (B1664054) scaffold of the precatalyst. sigmaaldrich.comsigmaaldrich.com Initially considered a potentially inhibiting species, recent mechanistic studies have revealed a more complex and crucial role for the carbazolyl anion in the catalytic cycle. sigmaaldrich.comnih.govacs.org
Upon its formation, the NH-carbazole can be deprotonated by the base present in the reaction mixture. nih.govacs.org The resulting carbazolyl anion can then react with the on-cycle oxidative addition complex, [L(Pd)(Ar)(X)], displacing the halide to form a stable aryl carbazolyl Pd(II) complex, [L(Pd)(Ar)(carbazolyl)]. nih.govacs.org This species has been identified as a key catalyst resting state. nih.govacs.org
The formation of this stable carbazolyl complex serves two important functions:
Modulation of Active Catalyst Concentration : The carbazolyl complex acts as a reservoir for the active catalyst. It provides the necessary amount of the monoligated LPd(0) species required to sustain the catalytic cycle while preventing the buildup of excessively high concentrations of this highly reactive intermediate. nih.govacs.org
Minimization of Catalyst Decomposition : By sequestering the palladium in a stable complex, the formation of the aryl carbazolyl species helps to minimize catalyst decomposition pathways, which can be a problem with highly active but unstable LPd(0) intermediates. nih.govacs.org
Off-Cycle and Resting States of the Catalyst
Beyond the carbazolyl complex, other off-cycle species have been proposed, particularly in reactions involving certain classes of substrates. It has been hypothesized that the productivity of catalysts employing BrettPhos-like ligands can be limited by their stability, especially at room temperature with challenging substrates. acs.orgresearchgate.net Specifically, primary amine and N-heteroaromatic substrates can sometimes displace the bulky phosphine ligand from the palladium center. acs.orgresearchgate.net This ligand displacement leads to the formation of catalytically dormant or inactive palladium complexes. acs.orgresearchgate.net These off-cycle species may only re-enter the catalytic cycle upon heating, which provides the energy needed to displace the substrate and regenerate the active phosphine-ligated catalyst. acs.org The synthesis and kinetic study of such a putative off-cycle Pd complex have supported this hypothesis, guiding the design of new ligands with improved stability to prevent this deactivation pathway. acs.orgresearchgate.net
Computational and Theoretical Studies of Brettphos Palladacycle Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been extensively employed to model BrettPhos palladacycle systems, offering a molecular-level understanding of catalytic cycles.
DFT calculations have been instrumental in mapping the complete energy profiles of reactions catalyzed by BrettPhos palladacycles, such as the Buchwald-Hartwig amination. These studies reveal that the catalytic cycle typically proceeds through three key steps: oxidative addition, deprotonation, and reductive elimination. acs.orgnih.govresearchgate.netnih.gov
For the Pd-BrettPhos catalyzed amination, computational analysis has identified the rate-limiting step by comparing the activation energy barriers of the elementary steps. Unlike some other catalyst systems, the rate-limiting step for the Pd-BrettPhos system is the initial oxidative addition of the aryl halide to the palladium center. acs.orgnih.govresearchgate.netnih.gov The calculated activation energy for this step is higher than that for the final reductive elimination step. acs.orgnih.govresearchgate.netnih.gov This is attributed to the significant steric bulk of the BrettPhos ligand, which creates a crowded environment around the palladium atom, thus increasing the energy barrier for the incoming aryl halide. researchgate.net
A comparative DFT study on the Buchwald-Hartwig amination provided the following energy barriers for the BrettPhos-ligated system:
Oxidative Addition: 23.3 kcal/mol acs.orgnih.gov
Reductive Elimination: 19.8 kcal/mol researchgate.net
This data quantitatively confirms that oxidative addition is the turnover-limiting step for the this compound in this specific transformation.
Calculated Activation Energy Barriers for Pd-BrettPhos Catalyzed Amination
| Catalytic Step | Activation Energy (kcal/mol) | Rate-Limiting |
|---|---|---|
| Oxidative Addition | 23.3 | Yes |
| Reductive Elimination | 19.8 | No |
Through DFT, the geometries and electronic structures of all intermediates and transition states along the reaction coordinate have been characterized. The catalytic cycle begins with the active Pd-BrettPhos species coordinating with the base and then the aryl halide substrate to form an initial intermediate. acs.orgnih.gov The transition state for the oxidative addition (TS₁) involves the cleavage of the carbon-halogen bond and formation of a Pd(II) intermediate. acs.orgnih.gov Subsequent steps involve deprotonation and coordination of the amine, leading to a key Pd(II)-amido intermediate. The final C-N bond-forming reductive elimination proceeds through its own transition state (TS₂) to yield the product and regenerate the active Pd(0) catalyst. researchgate.net The steric hindrance imposed by the methoxy (B1213986) and isopropyl groups on the biaryl backbone of BrettPhos significantly influences the stability and structure of these intermediates and transition states. researchgate.net
Ligand Parameterization and Correlation with Reactivity
To quantify the impact of the BrettPhos ligand on catalytic activity, computational methods are used to determine key steric and electronic parameters. These descriptors allow for a more systematic analysis and prediction of catalyst performance.
Two of the most important computed parameters for phosphine (B1218219) ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle measures the solid angle occupied by the ligand at a defined distance from the metal center, while the percent buried volume quantifies the percentage of a sphere around the metal that is occupied by the ligand. researchgate.netnih.govwikipedia.org These parameters provide a quantitative measure of the steric bulk of a ligand, which is a critical factor in its catalytic efficacy.
DFT and molecular mechanics (MM) have been used to recompute these parameters for a wide array of ligands, including BrettPhos, providing more accurate values than original physical models. ub.edursc.org For BrettPhos, these computed values highlight its significant steric demand.
Computed Steric Parameters for BrettPhos Ligand
| Parameter | Coordination Environment | Value |
|---|---|---|
| Tolman Cone Angle (θ) | Linear [AuCl(P)] (θL) | 251.3° |
| Tetrahedral [Ni(CO)3(P)] (θT) | 191.4° | |
| Octahedral [IrCl3(CO)2(P)] (θO) | 181.6° | |
| Percent Buried Volume (%Vbur) | Linear (%Vbur-L) | 55.0% |
Data sourced from computational assessments. ub.edursc.org
The large cone angle and percent buried volume of BrettPhos are consistent with its bulky structure, arising from the two methoxy groups on the upper phenyl ring and the large cyclohexyl groups on the phosphorus atom. This steric bulk is crucial for promoting the reductive elimination step and preventing catalyst decomposition. researchgate.net
Correlations between these computed steric parameters and experimental catalytic outcomes have proven to be highly valuable. For instance, a larger cone angle or percent buried volume can often be linked to higher catalyst activity, particularly in cross-coupling reactions where the reductive elimination step is crucial. By computationally screening libraries of ligands and calculating their steric and electronic parameters, it is possible to predict which ligands are likely to be successful for a given transformation, thereby accelerating catalyst development. rsc.orgprinceton.edu The ability of parameters like %Vbur to predict whether a ligand will be active or inactive can help avoid unnecessary experimental synthesis and testing. princeton.edu
Modeling of Catalyst Activation and Deactivation Pathways
Modeling studies suggest that a key deactivation pathway for catalysts employing BrettPhos-like ligands involves the displacement of the phosphine ligand itself. mit.edu It has been hypothesized that substrates, particularly primary amines, can coordinate strongly to the palladium center and displace the BrettPhos ligand. mit.edu This leads to the formation of catalytically dormant or inactive palladium complexes, which only reactivate upon heating. mit.edu Understanding these deactivation mechanisms through computational modeling is critical for designing more robust and stable catalysts that resist such off-cycle pathways. mit.edu
Rational Design of Improved BrettPhos-Derived Systems
Computational and theoretical studies have been instrumental in moving beyond the serendipitous discovery of catalysts towards a more rational design of improved catalytic systems. For BrettPhos palladacycles, this has involved a detailed mechanistic understanding to identify the rate-limiting steps and the structural features that govern catalytic activity. This knowledge then forms the basis for the in silico design of next-generation ligands with potentially enhanced performance.
A significant portion of the computational work on BrettPhos has focused on its application in the Buchwald-Hartwig amination. acs.orgnih.gov Density Functional Theory (DFT) calculations have been pivotal in elucidating the catalytic cycle. These studies have revealed that for the Pd-BrettPhos system, the rate-limiting step is typically the oxidative addition of the aryl halide to the palladium(0) complex. acs.orgnih.gov This is in contrast to other bulky biarylphosphine ligands like RuPhos, where reductive elimination is often the slowest step. acs.orgnih.gov
A concrete example of rational ligand design building upon the BrettPhos framework was demonstrated in the development of catalysts for the challenging arylation of hindered primary amines. nih.gov Initial studies with a BrettPhos-based precatalyst for the coupling of 3,5-dimethoxychlorobenzene with tert-octylamine (B44039) resulted in low product yield. nih.gov Reaction progress kinetic analysis revealed that both oxidative addition and reductive elimination were likely problematic steps in the catalytic cycle for this specific transformation. nih.gov
Guided by these mechanistic insights, a new ligand was rationally designed to be both more electron-rich and sterically bulkier than the initial biaryl(diaryl)phosphine ligand. nih.gov The hypothesis was that a more electron-rich ligand would accelerate oxidative addition, while increased steric bulk would promote the reductive elimination step. nih.gov This led to the development of a (dialkyl)phosphino analogue which proved to be a much more effective catalyst for the arylation of hindered primary amines. nih.gov
The following table summarizes the key computational insights that guide the rational design of improved BrettPhos-derived systems:
| Mechanistic Insight | Design Strategy for Improvement | Rationale |
| Oxidative addition is the rate-limiting step for Pd-BrettPhos in Buchwald-Hartwig amination. acs.orgnih.gov | Increase the electron-donating ability of the ligand. | A more electron-rich palladium center facilitates the cleavage of the aryl-halide bond. |
| Steric hindrance around the palladium center influences the energy barrier of oxidative addition. acs.orgyoutube.com | Modify the size and position of substituents on the biaryl backbone. | Fine-tuning the steric environment can optimize the approach of the aryl halide to the metal center. |
| Reductive elimination can be slow for certain substrates. nih.gov | Increase the steric bulk of the ligand. | Greater steric pressure can promote the bond-forming reductive elimination step. |
These examples underscore the power of a synergistic approach combining experimental kinetics and computational modeling. By understanding the structure-activity relationships at a molecular level, it is possible to move beyond simply screening ligands to a more predictive and rational design of new catalysts with tailored properties for specific and challenging chemical transformations.
Catalyst Stability, Deactivation, and Regeneration Academic Focus
Stability of Precatalyst in Solution and Solid State
The third-generation (G3) BrettPhos palladacycle precatalyst is renowned for its notable stability in both solid and solution states. sigmaaldrich.com As a solid, it is characterized as an air, moisture, and thermally-stable compound, which facilitates its handling and storage without the need for strictly inert conditions. sigmaaldrich.commatthey.com This robustness is a significant advantage over earlier generation precatalysts or in-situ generated catalysts that are often air-sensitive. matthey.com The thermal stability is evidenced by its high decomposition temperature. sigmaaldrich.com
In solution, BrettPhos Pd G3 exhibits a long lifetime, a feature that enhances its utility in reactions requiring extended times or in applications like high-throughput screening. sigmaaldrich.comsigmaaldrich.com Its high solubility in a broad range of common organic solvents is another practical advantage. sigmaaldrich.com The enhanced stability of the G3 precatalysts, including the BrettPhos variant, is a direct result of design modifications from previous generations. sigmaaldrich.com Specifically, replacing a chloride ligand with a more electron-withdrawing, non-coordinating methanesulfonate (B1217627) (mesylate) group led to this improved stability profile. sigmaaldrich.comsemanticscholar.org This modification not only enhanced solution stability but also allowed for the incorporation of bulkier phosphine (B1218219) ligands like BrettPhos. sigmaaldrich.comnih.gov
| Property | Observation | Reference |
|---|---|---|
| Air Stability | Stable | sigmaaldrich.com |
| Moisture Stability | Stable | sigmaaldrich.com |
| Thermal Stability (Solid) | Stable, with decomposition occurring at 150-193 °C | sigmaaldrich.com |
| Solution Lifetime | Exhibits a long life in solutions | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Highly soluble in a wide range of common organic solvents | sigmaaldrich.com |
Chemical Deactivation Pathways within the Catalytic Cycle
Despite its inherent stability, the catalytically active species generated from the this compound can undergo deactivation through several chemical pathways during the catalytic cycle. Understanding these pathways is crucial for optimizing reaction conditions and extending the catalyst's useful life.
A significant deactivation pathway for catalysts employing BrettPhos-like ligands involves the formation of catalytically dormant or "off-cycle" palladium complexes. researchgate.netnih.gov Research has shown that primary amine and N-heteroaromatic substrates can displace the BrettPhos ligand from the palladium center. researchgate.netnih.govmit.edu This ligand displacement can lead to the formation of bis(amine)palladium species, which are often catalytically dormant at room temperature. nih.gov These complexes may require heating to reactivate and re-enter the catalytic cycle, which can limit the catalyst's productivity, especially under mild reaction conditions. researchgate.netnih.gov The formation of these off-cycle species was hypothesized and later supported by the synthesis and kinetic study of a putative dormant complex. researchgate.netnih.gov
Ligand displacement by amine substrates, as described above, is a key step in catalyst deactivation. researchgate.netmit.edu This process is particularly relevant for catalysts with bulky biarylphosphine ligands like BrettPhos. While the formation of discrete dormant complexes is one outcome, another potential consequence of ligand dissociation is the aggregation of the resulting coordinatively unsaturated palladium species. The degradation of palladacycles can lead to the formation of palladium colloids or nanoparticles. nih.govacs.org These aggregated palladium species generally exhibit different, and often lower, catalytic activity compared to the desired homogeneous L-Pd(0) species, representing a pathway to catalyst deactivation. mdpi.com The high stability of the Pd-NHC bond in related N-heterocyclic carbene systems has been noted to prevent such decomposition into nanoparticles, highlighting the importance of a strong metal-ligand bond to resist aggregation. mdpi.com
Strategies for Enhancing Catalyst Lifetime
Research into the deactivation pathways of BrettPhos palladacycles has directly informed the rational design of more robust and efficient catalysts. Modifications to the precatalyst structure have proven to be a highly effective strategy for enhancing catalyst lifetime and performance.
A key strategy for enhancing stability has been the evolution of the Buchwald precatalyst generations. The transition from second-generation (G2) to third-generation (G3) precatalysts involved replacing the chloride anion on the palladacycle with a methanesulfonate (mesylate) group. sigmaaldrich.comsemanticscholar.orgnih.gov This modification resulted in precatalysts with significantly improved solution stability and the ability to accommodate very bulky and electron-rich ligands such as BrettPhos, which could not be readily incorporated into the G2 framework. nih.govmdpi.com
To address the issue of catalyst inhibition by the carbazole (B46965) byproduct from G3 precatalysts, a fourth generation (G4) was developed. sigmaaldrich.com This was achieved by methylating the amino group on the 2-aminobiphenyl (B1664054) backbone of the G3 structure. sigmaaldrich.com Upon activation, the G4 precatalyst releases N-methylcarbazole, which is a less intrusive byproduct and reduces the potential for catalyst deactivation through coordination. sigmaaldrich.com
Optimization of Reaction Conditions
The stability and catalytic activity of this compound are profoundly influenced by the specific reaction conditions employed. Optimization of parameters such as temperature, solvent, base, and ligand-to-metal ratio is critical to maximize catalyst performance and longevity. The use of well-defined precatalysts, such as the third-generation (G3) this compound, offers significant advantages in this regard. These G3 precatalysts are air, moisture, and thermally stable, exhibit high solubility in common organic solvents, and ensure the accurate control of the ligand-to-palladium ratio, which is crucial for the efficient formation of the active catalytic species. sigmaaldrich.comsigmaaldrich.com
Temperature: The thermal stability of this compound allows for a broad range of operating temperatures. While some transformations with related catalysts are limited by a lack of stability at room temperature mit.eduresearchgate.net, BrettPhos-based systems can be effective at both ambient and elevated temperatures. For instance, in the formation of oxidative addition complexes with t-BuBrettPhos, heating to 80°C was found to improve yields significantly compared to 60°C. nih.gov Conversely, in certain C-O cross-coupling reactions, increasing the temperature from 80°C to 100°C resulted in lower yields, indicating an optimal temperature window for specific transformations. researchgate.net The choice of temperature is often substrate-dependent; highly reactive substrates may proceed efficiently at room temperature, whereas forcing conditions with elevated temperatures may be necessary for less reactive partners. reddit.com
Solvent and Base: The selection of solvent and base is a synergistic choice that can dramatically affect reaction outcomes. Solvents play a multifaceted role by influencing the solubility of reagents, activating precatalysts, stabilizing catalytic intermediates, and modulating the reactivity of bases. hes-so.chyork.ac.uk For the C-O coupling of fluorinated alcohols with aryl bromides using a tBuBrettPhos Pd G3 precatalyst, toluene (B28343) was found to be superior to 1,4-dioxane (B91453) and tert-amyl alcohol. researchgate.net In the same study, the inorganic base cesium carbonate (Cs₂CO₃) provided higher yields than potassium phosphate (B84403) (K₃PO₄) and sodium or potassium carbonate, although stronger bases like sodium tert-butoxide (NaOtBu) can sometimes promote reactions at lower temperatures. researchgate.net The interplay between a moderate-strength base and the catalyst can also be key in preventing substrate decomposition, which in turn avoids catalyst deactivation. mit.edu
Ligand-to-Metal Ratio: The stoichiometry between the BrettPhos ligand and the palladium center is a critical parameter. An inappropriate ratio can lead to the formation of less active or inactive catalyst species. For related phosphine ligands, it has been shown that catalyst activity is highly dependent on the ligand-to-palladium concentration, with the formation of bis-ligated species like Pd(L)₂ at high ligand concentrations leading to reduced activity. mit.edu The advantage of using this compound precatalysts is that they provide a precise 1:1 ligand-to-palladium ratio, circumventing issues associated with optimizing this ratio when generating the catalyst in situ from a separate palladium source and free ligand. sigmaaldrich.comnih.gov
The following interactive table summarizes optimized conditions for specific reactions catalyzed by this compound systems.
| Reaction Type | Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| C-O Coupling | tBuBrettPhos Pd G3 | 1-bromo-4-nitrobenzene | 2,2,2-trifluoroethanol (B45653) | Cs₂CO₃ | Toluene | 80 | 95 | researchgate.net |
| C-O Coupling | tBuBrettPhos Pd G3 | 4-bromobenzonitrile | 2,2,2-trifluoroethanol | Cs₂CO₃ | Toluene | 80 | 94 | researchgate.net |
| C-N Coupling | BrettPhos Pd G3 | 4-chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 99 | sigmaaldrich.com |
| C-N Coupling | BrettPhos Pd G4 | 4-bromoanisole | Aniline (B41778) | NaOtBu | Toluene | 100 | 98 | sigmaaldrich.com |
| OAC Formation | (t-BuBrettPhos)Pd | N/A | N/A | N/A | THF | 80 | >95 (Improved from 24% at 60°C) | nih.gov |
Mechanistic Understanding of Deactivation Processes
Understanding the pathways through which this compound catalysts lose activity is essential for developing more robust and efficient catalytic systems. Several deactivation mechanisms have been proposed and investigated, primarily focusing on the formation of off-cycle, catalytically dormant palladium species.
A significant deactivation pathway is believed to involve the displacement of the BrettPhos ligand by the substrate, particularly with strongly coordinating nucleophiles such as primary amines and N-heteroaromatic compounds. mit.edu This process leads to the formation of catalytically dormant palladium complexes. mit.eduresearchgate.net It has been hypothesized that these off-cycle species can sometimes be reactivated upon heating, which rationalizes why elevated temperatures are often required for challenging couplings. mit.eduresearchgate.net The design of new-generation ligands, such as GPhos, was guided by the consideration of this deactivation pathway, aiming to create catalysts that are more resistant to displacement by such substrates. mit.edu
Another deactivation route stems from the decomposition of sensitive substrates or reagents under the reaction conditions. For example, the use of a strong base can lead to the degradation of certain five-membered heteroarenes, generating species that can poison or deactivate the palladium catalyst. mit.edu The selection of a milder, moderate-strength base can mitigate this issue, thereby preserving the catalyst's activity. mit.edu Similarly, small nucleophiles present in the reaction mixture, such as hydroxide (B78521) or fluoride, can sometimes act as catalyst poisons by promoting substrate decomposition into species that bind strongly to the palladium center. nih.gov
The intramolecular C-H activation of the ligand itself to form a stable palladacycle is a known deactivation pathway for some phosphine-ligated palladium catalysts. However, the structural design of biarylphosphine ligands like BrettPhos, which feature ortho-substituents on the lower aryl ring, is intended to sterically hinder this process and prevent the formation of such deactivating palladacycles. researchgate.net
Finally, the substrate itself can be a key factor not only in the desired cross-coupling step but also in the activation and deactivation of the precatalyst. The nature of the nucleophile can influence the speciation of the catalyst, potentially leading to the formation of inactive or less active complexes. acs.org For instance, in related systems, the presence of strongly binding nucleophiles like cyanide can lead to the formation of catalytically inactive palladium-cyanide species. nih.gov
Industrial and Process Chemistry Implications
Scalability of BrettPhos Palladacycle Catalyzed Reactions
A crucial factor for the industrial adoption of any catalytic system is its scalability. This compound has demonstrated considerable promise in this regard, facilitating the transition of various cross-coupling reactions from laboratory-scale to large-scale production. The inherent stability of the palladacycle precatalyst, being air and moisture tolerant, simplifies handling procedures and reduces the need for strictly inert conditions, which can be challenging and costly to maintain on an industrial scale.
The high catalytic activity of the this compound allows for very low catalyst loadings, often in the parts-per-million (ppm) range for some applications. This is economically advantageous as it minimizes the consumption of the expensive palladium catalyst. Furthermore, the efficiency of the catalyst often translates to shorter reaction times and higher product yields, contributing to improved process economics.
One notable example of a scaled-up process is in C-O cross-coupling reactions. In a gram-scale synthesis, the coupling of an aryl bromide with a primary alcohol was achieved with a catalyst loading of just 0.5 mol%, demonstrating the potential for even larger scale production with minimal catalyst usage. While extensive, publicly available data on multi-kilogram or ton-scale reactions specifically using this compound is often proprietary, the principles of low catalyst loading and high turnover numbers strongly suggest its suitability for such endeavors.
Table 1: Illustrative Example of Scaled-Up C-O Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading (mol%) | Scale | Yield (%) | Reaction Time |
|---|---|---|---|---|---|---|
| Aryl Bromide | Primary Alcohol | This compound | 0.5 | Gram-scale | >90 | Short |
Applications in Pharmaceutical and Fine Chemical Synthesis
The synthesis of complex molecules, such as those found in pharmaceuticals and fine chemicals, often relies on the formation of carbon-heteroatom bonds. This compound has proven to be an invaluable tool for these transformations, particularly in Buchwald-Hartwig amination and C-O coupling reactions. These reactions are fundamental in the construction of the core structures of many APIs and other high-value chemical entities.
For instance, the this compound has been successfully employed in the synthesis of benzimidazolones, a class of compounds with diverse biological activities. The catalytic system facilitates the efficient C-N coupling of monosubstituted ureas with 1,2-dihaloaromatic systems. Furthermore, its application in the N-arylation of amino acid esters demonstrates its utility in the synthesis of peptidomimetics and other pharmaceutically relevant scaffolds.
Table 2: Selected Applications in Pharmaceutical and Fine Chemical Synthesis
| Reaction Type | Substrates | Product Class | Significance |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl halides and primary/secondary amines | Aryl amines | Key intermediates in numerous APIs |
| C-O Coupling | Aryl halides and alcohols/phenols | Diaryl ethers, Aryl alkyl ethers | Important structural motifs in pharmaceuticals and agrochemicals |
| Synthesis of Benzimidazolones | Monosubstituted ureas and 1,2-dihaloaromatics | Benzimidazolones | Scaffolds with diverse biological activities |
High-Throughput Experimentation and Screening for Optimization
High-throughput experimentation (HTE) has become an indispensable tool in modern process development, allowing for the rapid screening of a large number of reaction parameters to identify optimal conditions. The stability and ease of handling of this compound make it well-suited for use in automated HTE platforms.
Commercially available HTE kits specifically designed for Buchwald-Hartwig amination reactions often include this compound as one of the catalysts for screening. These kits enable chemists to efficiently evaluate a wide range of ligands, bases, and solvents to quickly identify the most effective combination for a particular substrate pairing. This significantly accelerates the optimization process, saving time and resources.
The data generated from HTE studies can be used to build predictive models for C-N coupling reactions. By understanding the influence of various parameters on reaction outcomes, researchers can more effectively design and optimize synthetic routes for new targets. This data-driven approach to process development is crucial for improving the efficiency and robustness of chemical manufacturing processes.
Table 3: Parameters Screened in High-Throughput Experimentation for this compound Catalyzed Reactions
| Parameter | Variables |
|---|---|
| Catalyst | Different generations of this compound, other palladacycles |
| Ligand | Various phosphine (B1218219) ligands |
| Base | Inorganic (e.g., K3PO4, Cs2CO3) and organic bases (e.g., LHMDS) |
| Solvent | Aprotic polar (e.g., THF, Dioxane), non-polar (e.g., Toluene) |
| Temperature | Range from room temperature to elevated temperatures |
| Concentration | Varied substrate and catalyst concentrations |
Development of Robust and User-Friendly Catalytic Systems
The development of robust and user-friendly catalytic systems is a key objective in industrial chemistry. This compound precatalysts have made significant contributions in this area. Their pre-formed, air- and moisture-stable nature eliminates the need for the in-situ generation of the active catalyst from a separate palladium source and ligand, which can be a source of variability and requires more stringent handling procedures. sigmaaldrich.com
This "user-friendliness" extends to the consistency and reliability of the catalytic performance. The well-defined nature of the palladacycle ensures a consistent 1:1 palladium-to-ligand ratio, leading to more reproducible results. sigmaaldrich.com The thermal stability of these catalysts also allows for a wider operating window in terms of reaction temperature, adding to the robustness of the process.
Furthermore, the availability of different generations of Buchwald precatalysts, including those with the BrettPhos ligand, provides chemists with a toolkit of catalysts with varying reactivity and stability profiles. This allows for the selection of the optimal catalyst for a specific application, further enhancing the robustness and efficiency of the synthetic process. The commercial availability of these catalysts in various quantities, from grams to multi-metric tons, ensures a reliable supply chain for industrial-scale manufacturing. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel BrettPhos Palladacycle Architectures
The core structure of the this compound is a subject of ongoing research aimed at enhancing catalyst performance and expanding its synthetic utility. While the existing generations of Buchwald precatalysts, including those incorporating BrettPhos, have demonstrated broad applicability, the exploration of novel architectures continues to be a vibrant area of research. sigmaaldrich.comsigmaaldrich.com
One promising direction is the incorporation of different ligand types onto the palladacycle scaffold. For instance, the development of palladacycles bearing N-heterocyclic carbene (NHC) ligands in addition to the phosphine (B1218219) ligand is being investigated. mdpi.comresearchgate.netugent.be These NHC-ligated palladacycles can exhibit unique electronic and steric properties that help stabilize the catalytically active species and provide greater control over reaction selectivity. mdpi.comresearchgate.netugent.be Research in this area focuses on developing synthetic protocols that are both efficient and environmentally friendly, for example, by using mild bases and greener solvents. mdpi.comresearchgate.net
Another area of exploration involves modifying the biphenyl (B1667301) backbone of the BrettPhos ligand itself. Subtle changes to the substituents on the biarylphosphine can have a significant impact on the catalyst's stability, solubility, and reactivity. sigmaaldrich.com For example, the development of the tBuBrettPhos ligand, which is even bulkier than BrettPhos, has led to precatalysts that are highly efficient in the arylation of primary amides. sigmaaldrich.com The fourth-generation (G4) precatalysts feature a modified backbone that generates a less intrusive N-methylcarbazole byproduct compared to the G3 catalysts. sigmaaldrich.com The synthesis of these new ligand architectures is also an area of focus, with improved methods being developed that avoid hazardous reagents like t-butyllithium and use catalytic amounts of copper, making the process safer and more economical for large-scale production. nih.gov
The table below summarizes some of the key developments in the architecture of palladacycle precatalysts.
| Precatalyst Generation | Key Architectural Feature | Advantage |
| G1 (First Generation) | Phenethylamine-based backbone | Easier generation of active Pd(0) |
| G2 (Second Generation) | Biphenyl-based ligand | Activation at room temperature with weak bases |
| G3 (Third Generation) | Accommodates bulky ligands like BrettPhos | High solubility and long life in solution |
| G4 (Fourth Generation) | Modified biphenyl backbone | Generates less intrusive byproducts |
| NHC-Ligated | Incorporation of N-heterocyclic carbene ligands | Enhanced stability and selectivity |
Development of New Reaction Methodologies
The versatility of BrettPhos palladacycles makes them ideal candidates for the development of new reaction methodologies that push the boundaries of cross-coupling chemistry. While they are well-established in fundamental transformations like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-O bond formation, researchers are continually exploring their application in more challenging and novel reactions. sigmaaldrich.comnih.gov
One such area is the synthesis of complex molecules with specific functional groups. For example, BrettPhos Pd G3 has been successfully employed in the C-N coupling reaction between monosubstituted ureas and 1,2-dihaloaromatic systems to form benzimidazolones. scientificlabs.com More recently, a highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using tBuBrettPhos Pd G3. researchgate.net This method is significant as it provides access to fluorinated alkyl aryl ethers, which are important motifs in many pharmaceutical compounds. researchgate.net
The development of methodologies that operate under milder conditions with lower catalyst loadings is another key objective. The high activity of BrettPhos palladacycles allows for catalyst loadings to be reduced to as low as 0.01 mol % in certain N-arylation reactions while maintaining excellent yields. sigmaaldrich.com This not only reduces the cost of the synthesis but also minimizes the amount of palladium contamination in the final product.
Furthermore, the scope of coupling partners is being expanded. Research is being conducted to include previously challenging substrates, such as sterically hindered aryl halides and a broader range of amines, alcohols, and amides. sigmaaldrich.com The unique steric and electronic properties of the BrettPhos ligand are crucial in overcoming the challenges associated with these difficult couplings. acs.org
The following table highlights some of the recent and novel applications of BrettPhos palladacycles.
| Reaction Type | Substrates | Catalyst | Significance |
| Buchwald-Hartwig Amination | 4-haloanisoles and primary/secondary amines | BrettPhos Pd G3/G4 | Excellent yields with catalyst loadings as low as 0.01 mol % |
| C-O Cross-Coupling | Aryl halides and primary alcohols | RockPhos Pd G3 | Good to excellent yields for C-O bond formation |
| Arylation of Amides | Aryl halides and primary amides | tBuBrettPhos Pd G3 | Tolerant of various functional groups |
| Synthesis of Benzimidazolones | Monosubstituted ureas and 1,2-dihaloaromatic systems | BrettPhos Pd G3 | Access to important heterocyclic scaffolds |
| Synthesis of Fluorinated Ethers | (Hetero)aryl bromides and fluorinated alcohols | tBuBrettPhos Pd G3 | Access to valuable motifs for pharmaceuticals |
Advanced Mechanistic Probes and Real-Time Monitoring Techniques
A deeper understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and reaction protocols. The catalytic cycle of this compound-mediated reactions is being investigated using a combination of experimental and computational techniques.
Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for probing the intricacies of the catalytic cycle. nih.gov DFT studies can provide detailed information about the energies of intermediates and transition states, helping to identify the rate-limiting step of a reaction. For instance, a comparative DFT study of BrettPhos and RuPhos in the Buchwald-Hartwig amination revealed that the rate-limiting step is different for the two catalysts due to their distinct steric and electronic properties. nih.gov For the Pd-BrettPhos system, the oxidative addition step was identified as rate-limiting. nih.gov Such insights are invaluable for optimizing reaction conditions and for designing new ligands that can lower the energy barrier of the rate-determining step.
In addition to computational probes, advanced analytical techniques are being employed for real-time monitoring of these reactions. Automated systems capable of unattended sample aliquoting and immediate analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are being developed. rsc.org While not yet specifically reported for this compound reactions, this technology allows for the facile acquisition of reaction progress curves, providing a wealth of kinetic data that can be used for mechanistic studies. rsc.org This is particularly useful for complex reactions where multiple intermediates and products may be present.
The table below summarizes the advanced techniques being used to study the mechanism of this compound-catalyzed reactions.
| Technique | Information Gained | Significance |
| Density Functional Theory (DFT) | Energies of intermediates and transition states, identification of the rate-limiting step | Rational catalyst design and optimization of reaction conditions |
| Real-Time HPLC-MS Monitoring | Reaction progress curves, kinetic data | Detailed mechanistic understanding of complex reactions |
Integration with Flow Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, and the integration of BrettPhos palladacycles with flow chemistry is a significant step in this direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.org
Beyond flow chemistry, there is a broader effort to develop more sustainable synthetic practices using palladacycle catalysts. This includes the use of environmentally benign solvents, such as water, and the development of recyclable catalyst systems. ucsb.edu While much of this research is still in its early stages, the high stability and activity of BrettPhos palladacycles make them promising candidates for these applications. The development of new palladacycles that are stable and active in aqueous media is a key research goal. ucsb.edu
The table below highlights the benefits of integrating BrettPhos palladacycles with flow chemistry and other sustainable practices.
| Approach | Key Advantage | Impact on Sustainability |
| Continuous Flow Synthesis | Improved efficiency, safety, and scalability | Reduced waste, lower energy consumption, and potential for catalyst recycling |
| Use of Green Solvents | Reduced environmental impact and improved safety | Elimination of hazardous organic solvents |
| Catalyst Recycling | Reduced cost and minimized metal contamination | Conservation of precious metal resources and reduced environmental pollution |
Computational-Guided Catalyst Discovery and Optimization
The use of computational chemistry is transitioning from a tool for understanding existing catalysts to a method for the de novo design and optimization of new catalysts. github.io This in silico approach has the potential to significantly accelerate the discovery of next-generation this compound catalysts with tailored properties for specific applications.
Computational methods like DFT can be used to screen virtual libraries of ligands and predict their performance in a given reaction. nih.govnih.gov By correlating calculated properties, such as adsorption energies of reaction intermediates, with catalytic activity, researchers can identify promising catalyst candidates for experimental validation. github.io This approach can save significant time and resources compared to traditional trial-and-error methods of catalyst development. nih.gov
Machine learning algorithms are also being integrated into the catalyst discovery workflow. github.io These algorithms can be trained on existing experimental and computational data to build predictive models that can guide the search for new catalysts. github.io As more data on the performance of BrettPhos palladacycles becomes available, these models will become increasingly accurate and valuable.
The optimization of existing this compound catalysts can also be guided by computational studies. For example, DFT calculations can be used to understand how modifications to the ligand structure affect the catalyst's electronic and steric properties, and how these changes in turn influence the catalytic activity and selectivity. nih.gov This knowledge can then be used to rationally design improved catalysts with enhanced performance.
The table below outlines the role of computational methods in the discovery and optimization of BrettPhos palladacycles.
| Computational Method | Application | Goal |
| Density Functional Theory (DFT) | Screening of virtual ligand libraries, mechanistic studies | Prediction of catalyst performance, rational design of improved catalysts |
| Machine Learning | Building predictive models from existing data | Acceleration of catalyst discovery, identification of novel catalyst structures |
Q & A
Q. How do steric and electronic effects of substituents on the palladacycle backbone influence enantioselectivity in asymmetric catalysis?
- Methodological Answer : Introduce chiral auxiliaries (e.g., phenethylamine derivatives) and analyze enantiomeric excess (ee) via chiral HPLC. Steric bulk at ortho positions enhances selectivity (e.g., 90% ee with iPr groups) .
Key Recommendations for Reproducibility
- Documentation : Follow Beilstein Journal guidelines: report Pd source purity, solvent degassing methods, and NMR spectral data in Supporting Information .
- Data Sharing : Deposit raw kinetic data in repositories like Zenodo and cite accession numbers in publications .
- Conflict Resolution : Replicate experiments with independent Pd batches and cross-check with collaborators to isolate batch-specific anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
